4-Epialyxialactone

Descripción general

Descripción

4-Epialyxialactone is a compound that exhibits significant antitumor and antibacterial activity . It is a customized synthesis product with a strong synthesis team and excellent synthesis technology and capabilities .

Molecular Structure Analysis

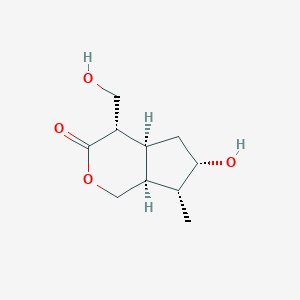

The molecular structure of 4-Epialyxialactone is intricate, contributing to its diverse properties. The molecular weight of the compound is 200.2, and its formula is C10H16O4 . The compound is a powder and is soluble in Chloroform, Dichloromethane, DMSO, Acetone, etc .

Physical And Chemical Properties Analysis

4-Epialyxialactone is a powder . It has a molecular weight of 200.2 and a formula of C10H16O4 . It is soluble in Chloroform, Dichloromethane, DMSO, Acetone, etc . Physical and chemical properties of substances include color, density, hardness, melting point, boiling point, and solubility .

Aplicaciones Científicas De Investigación

Peripheral Nervous System Research : A study investigated the effects of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound somewhat structurally similar to 4-Epialyxialactone, on peripheral nerve cells. It was found that 2,4-D exposure could lead to oxidative stress and apoptosis in peripheral nerve cells, suggesting a potential area of research for similar compounds (Sharifi Pasandi et al., 2017).

Cerebral Ischemic Injury : Sodium 4-phenylbutyrate (4-PBA), which shares part of its name with 4-Epialyxialactone, was studied for its neuroprotective effect on cerebral ischemic injury. This compound showed potential in reducing endoplasmic reticulum stress-mediated apoptosis, suggesting a therapeutic avenue for similar compounds in neuroprotection (Qi et al., 2004).

Plant Hormone Mimics : The discovery of 4-Br debranone (4BD), a phenoxyfuranone compound, offers insights into the mimicry of plant hormone functions, an area potentially relevant to compounds like 4-Epialyxialactone. This research can contribute to understanding plant growth and agricultural applications (Fukui et al., 2013).

Translational Epidemiology in Scientific Research : The emergence of translational epidemiology underscores the role of epidemiological studies in translating scientific discoveries into practical applications. This broader perspective might be relevant for considering the applications of 4-Epialyxialactone in public health or epidemiological contexts (Khoury et al., 2010).

Chemical Chaperone Research : The use of 4-phenylbutyric acid (4-PBA) in various biological systems as a chemical chaperone highlights a potential research domain for 4-Epialyxialactone. Such compounds can play a role in preventing misfolded protein aggregation and alleviating stress in cellular environments (Kolb et al., 2015).

Mecanismo De Acción

Target of Action

4-Epialyxialactone is a complex organic compound that exhibits significant antitumor and antibacterial activity

Mode of Action

Given its antitumor and antibacterial properties, it is likely that 4-epialyxialactone interacts with specific cellular targets, leading to changes that inhibit the growth of tumor cells or bacteria .

Biochemical Pathways

It is likely that the compound affects multiple pathways given its broad-spectrum antitumor and antibacterial activity

Result of Action

Given its antitumor and antibacterial properties, it is likely that the compound induces changes at the molecular and cellular levels that inhibit the growth of tumor cells or bacteria .

Action Environment

Like many other organic compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Propiedades

IUPAC Name |

(4S,4aS,6S,7R,7aS)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6-,7-,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRWCEDTDIXFOD-OKNNCHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)[C@@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Epialyxialactone | |

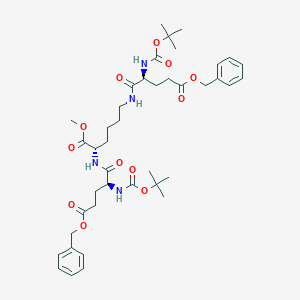

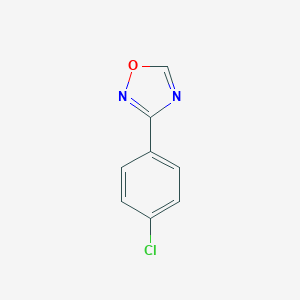

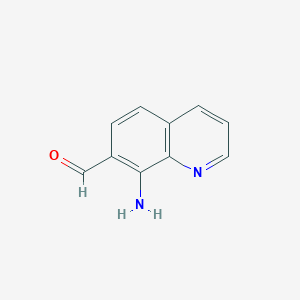

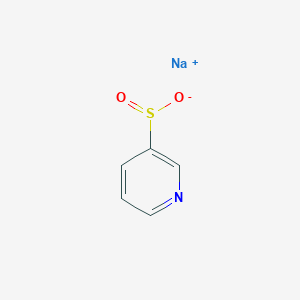

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

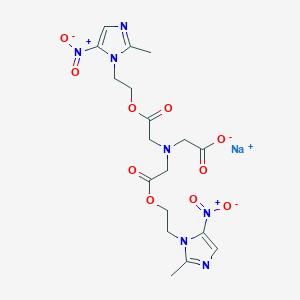

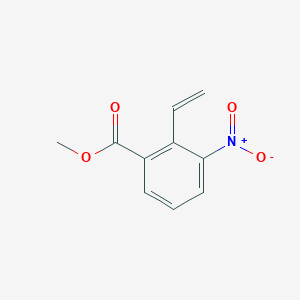

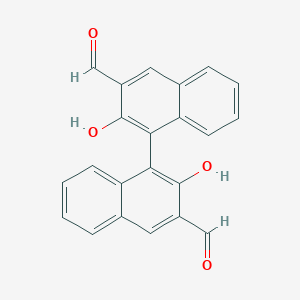

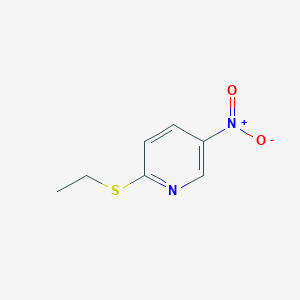

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B172027.png)

![[6,10,12,16,18,22,24-Heptakis(diphenoxyphosphoryloxy)-2,8,14,20-tetramethyl-4-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl] diphenyl phosphate](/img/structure/B172033.png)